molecular formula C8H15N3O B8440430 (1-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-yl)methanamine

(1-(2-methoxyethyl)-5-methyl-1H-pyrazol-4-yl)methanamine

Cat. No. B8440430
M. Wt: 169.22 g/mol
InChI Key: UIDLQBXYBJEFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Name
CCOC(=O)c1cnn(CCOC)c1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
COCCn1ncc(CN=[N+]=[N-])c1C
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:15][O:16][CH2:17][CH2:18][n:19]1[c:20]([CH3:21])[c:22]([C:23]([O:24][CH2:25][CH3:26])=[O:27])[cH:28][n:29]1.[N:1](=[N+:2]=[N-:3])[CH2:4][c:5]1[cH:6][n:7][n:8]([CH2:11][CH2:12][O:13][CH3:14])[c:9]1[CH3:10]>>[NH2:1][CH2:4][c:5]1[cH:6][n:7][n:8]([CH2:11][CH2:12][O:13][CH3:14])[c:9]1[CH3:10]

Inputs

Step One
Name
CCOC(=O)c1cnn(CCOC)c1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
CCOC(=O)c1cnn(CCOC)c1C
Name
COCCn1ncc(CN=[N+]=[N-])c1C
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
COCCn1ncc(CN=[N+]=[N-])c1C

Outcomes

Product
Name
Type
product
Smiles
COCCn1ncc(CN)c1C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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